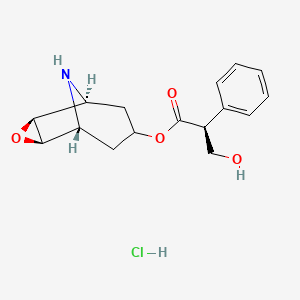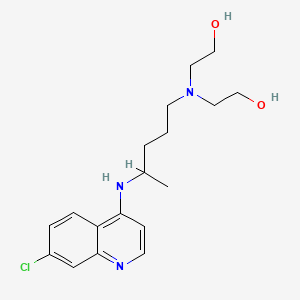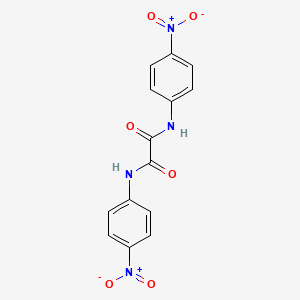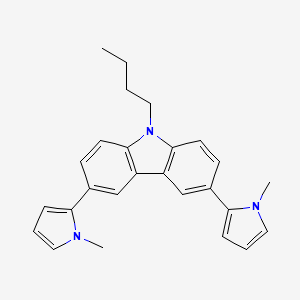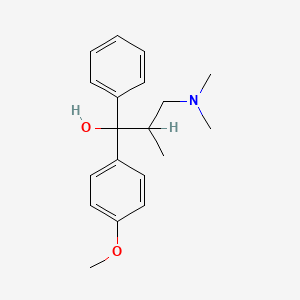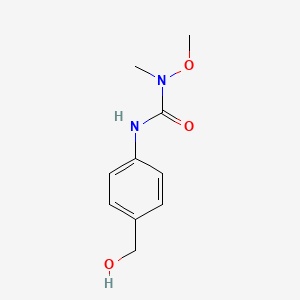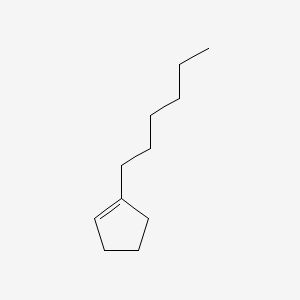
1-Hexylcyclopentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexylcyclopentene is an organic compound with the molecular formula C₁₁H₂₀ . It is a cycloalkene, specifically a cyclopentene derivative, where a hexyl group is attached to the cyclopentene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hexylcyclopentene can be synthesized through several methods. One common approach involves the alkylation of cyclopentene with hexyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of hexyl-substituted cyclopentadienes. This method ensures higher yields and purity of the final product. The use of palladium or platinum catalysts is common in these processes .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hexylcyclopentene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexylcyclopentanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound can yield hexylcyclopentane.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, forming products like 1-hexyl-3-chlorocyclopentene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Halogens (Cl₂, Br₂) in the presence of light or heat.
Major Products Formed:
Oxidation: Hexylcyclopentanone
Reduction: Hexylcyclopentane
Substitution: 1-Hexyl-3-chlorocyclopentene.
Wissenschaftliche Forschungsanwendungen
1-Hexylcyclopentene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Wirkmechanismus
The mechanism by which 1-Hexylcyclopentene exerts its effects depends on the specific reaction or application. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In biological systems, its derivatives may interact with cellular targets, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Cyclopentene: A simpler cycloalkene with similar reactivity but lacks the hexyl group.
Hexylcyclohexane: A saturated analog with a hexyl group attached to a cyclohexane ring.
Cyclohexene: Another cycloalkene with a six-membered ring, offering different reactivity due to ring size
Uniqueness: 1-Hexylcyclopentene is unique due to its specific structural arrangement, combining the properties of both cyclopentene and hexyl groups.
Eigenschaften
CAS-Nummer |
4291-99-0 |
|---|---|
Molekularformel |
C11H20 |
Molekulargewicht |
152.28 g/mol |
IUPAC-Name |
1-hexylcyclopentene |
InChI |
InChI=1S/C11H20/c1-2-3-4-5-8-11-9-6-7-10-11/h9H,2-8,10H2,1H3 |
InChI-Schlüssel |
ZLWJQGUXFYXEPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


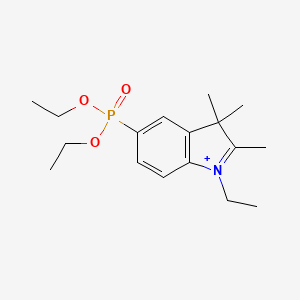
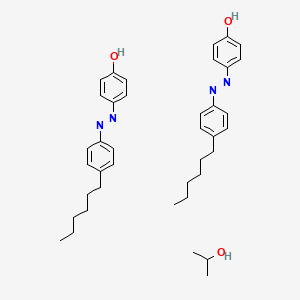
![3-Bromo-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14172494.png)
![1,2-Bis[3-(methoxymethoxy)phenyl]-1,1,2,2-tetramethyldisilane](/img/structure/B14172495.png)
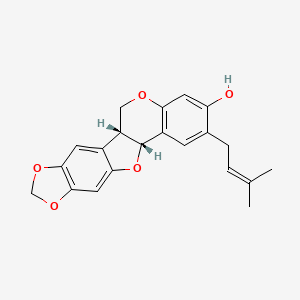
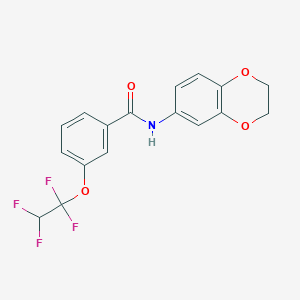
![4-N,6-N-bis(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14172507.png)
![(Z)-14-butyl-N-prop-2-enoxy-10,12,13,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-imine](/img/structure/B14172518.png)
